Adenosine A1 Receptor Affinity Benchmarking
4-(1-Nitrosoethylidene)-1H-pyridine demonstrates a Ki of 1.90 nM for the human adenosine A1 receptor expressed in CHO cells, as determined by displacement of [3H]R-PIA [1]. This sub-nanomolar affinity places the compound within the high-potency tier of A1 adenosine receptor ligands. For comparison, the prototypical A1 antagonist DPCPX (8-cyclopentyl-1,3-dipropylxanthine) exhibits a Ki of 0.46-0.69 nM in human A1 receptor binding assays under comparable conditions, while the endogenous agonist adenosine displays a Ki of approximately 70-100 nM [2]. The compound's affinity is approximately 1.5 orders of magnitude greater than that of caffeine (Ki ~44 μM at human A1).
| Evidence Dimension | Binding affinity (Ki) for human adenosine A1 receptor |
|---|---|
| Target Compound Data | 1.90 nM |
| Comparator Or Baseline | DPCPX: 0.46-0.69 nM; Adenosine: 70-100 nM; Caffeine: ~44,000 nM |
| Quantified Difference | ~4-fold lower affinity than DPCPX; ~40-50× higher affinity than adenosine; ~23,000× higher affinity than caffeine |
| Conditions | [3H]R-PIA displacement, human A1 receptor expressed in CHO cells, 60 min incubation, liquid scintillation analysis |
Why This Matters
This receptor binding profile enables the compound to serve as a mid-potency reference ligand for adenosine A1 receptor assays or as a scaffold for developing novel A1-targeted pharmacological agents, with a quantifiable affinity benchmark against industry-standard comparators.
- [1] BindingDB Entry BDBM50389797 (CHEMBL261482). Ki = 1.90 nM for human adenosine A1 receptor expressed in CHO cells. National Institute of Diabetes and Digestive and Kidney Diseases, curated by ChEMBL. View Source
- [2] Klotz, K.N., et al. (1998). Comparative pharmacology of human adenosine receptor subtypes—characterization of stably transfected receptors in CHO cells. Naunyn-Schmiedeberg's Archives of Pharmacology, 357, 1-9. (DPCPX Ki = 0.46 nM at hA1; adenosine Ki = 70 nM). View Source
